Methyl-4-nitrophenylcarbonate

Übersicht

Beschreibung

Methyl-4-nitrophenylcarbonate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl p-nitrophenyl carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl-4-nitrophenylcarbonate (MNPC) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological activity of MNPC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

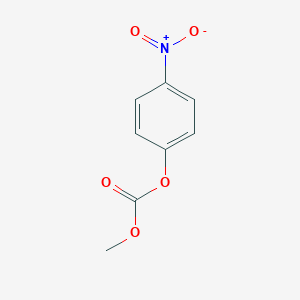

Chemical Structure and Properties

This compound is an ester of 4-nitrophenol and methyl carbonate. Its chemical structure can be represented as follows:

This compound features a nitro group, which is known to influence its reactivity and biological interactions.

The biological activity of MNPC can be attributed to its ability to undergo hydrolysis and release active species that can interact with biological macromolecules. The following mechanisms have been proposed based on current literature:

- Hydrolysis : MNPC can be hydrolyzed to release 4-nitrophenol, which has been shown to exhibit various biological activities, including antimicrobial and anticancer properties .

- Enzyme Interaction : MNPC may act as a substrate for certain enzymes, leading to the modulation of enzymatic activity. For example, studies have indicated that nitroaromatic compounds can be reduced by nitroreductases, generating reactive intermediates that can affect cell signaling pathways .

Anticancer Activity

Recent studies have demonstrated the potential of MNPC derivatives in anticancer applications. For instance, compounds derived from MNPC have shown cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines such as HCC827 and PC-9 .

Antimicrobial Activity

The hydrolysis product, 4-nitrophenol, has been extensively studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting their cellular processes . The mechanism involves interference with bacterial cell wall synthesis and function.

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of MNPC derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against acute myeloid leukemia (AML) cells. The results indicated that certain derivatives displayed selective toxicity towards NTR-transfected THP1 cells with a GI50 value as low as 77 nM . This suggests that MNPC derivatives could serve as potential prodrugs for targeted cancer therapy.

Study 2: Enzymatic Hydrolysis

Another investigation focused on the enzymatic hydrolysis of MNPC using catalytic antibodies. The study demonstrated that these antibodies could effectively catalyze the hydrolysis of O-aryl N-methyl carbamates, including MNPC, leading to the release of 4-nitrophenolate . This finding underscores the potential for using MNPC in enzyme-based applications.

Table 1: Biological Activity Summary of this compound Derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

MNPC serves as an important reagent in organic synthesis due to its electrophilic nature. It is often used in:

- Nucleophilic Substitution Reactions : MNPC can undergo nucleophilic attack, making it useful for synthesizing various derivatives. For instance, reactions involving amines can lead to the formation of carbamates, which are valuable intermediates in medicinal chemistry .

- Ring-Opening Reactions : Research has demonstrated that MNPC can promote ring-opening reactions, particularly with cyclic amines. This property is exploited in the synthesis of lactams, which are crucial building blocks in pharmaceuticals .

Pharmaceutical Applications

MNPC is utilized in the pharmaceutical industry for the following purposes:

- Prodrug Development : MNPC can be employed to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients (APIs). The carbonate moiety can be hydrolyzed in vivo to release the active drug, thus improving therapeutic efficacy .

- Synthesis of Anticancer Agents : Several studies have reported the use of MNPC in synthesizing compounds with anticancer properties. For example, it has been involved in the preparation of specific derivatives that exhibit cytotoxic effects against cancer cells .

Material Science

In material science, MNPC finds applications as a precursor for polymers and coatings:

- Polymer Synthesis : MNPC has been used to synthesize polycarbonate materials, which are known for their durability and optical clarity. These materials are widely used in the production of lenses, safety glasses, and electronic components .

- Dendritic Micelles : Recent studies have explored the use of MNPC in creating dendritic micelles designed as solubility enhancers for poorly soluble drugs. This application highlights its role in improving drug delivery systems .

Case Study 1: Prodrug Synthesis

A study demonstrated the synthesis of a novel prodrug using MNPC as a key intermediate. The resulting compound showed enhanced solubility and improved pharmacokinetic properties compared to its parent drug.

Case Study 2: Lactam Formation

Research on the reaction of MNPC with various amines revealed that it could effectively facilitate the formation of lactams under mild conditions. This method provided a more efficient route compared to traditional methods involving harsher reagents.

Table 1: Summary of Applications

Table 2: Research Findings

| Study Focus | Key Findings | Year |

|---|---|---|

| Prodrug Development | Enhanced bioavailability via hydrolysis | 2018 |

| Lactam Formation | Efficient synthesis under mild conditions | 2016 |

Eigenschaften

IUPAC Name |

methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNCSPZEGXUNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938035 | |

| Record name | Methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17175-16-5 | |

| Record name | Methyl-4-nitrophenylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.